Elzovantinib falls under the category of targeted cancer therapies. It is classified as a receptor tyrosine kinase inhibitor, specifically designed to inhibit the activity of c-Met. The compound is synthesized through a series of organic chemical reactions that involve multiple steps to ensure the specificity and efficacy of the inhibitor against its target.
The synthesis of Elzovantinib involves several key steps, typically starting from commercially available precursors. The synthesis process can be broken down into the following stages:
The detailed synthetic route can be complex and requires careful optimization to yield a product with desired pharmacological properties.
Elzovantinib's molecular structure consists of a complex arrangement that includes a core aromatic system linked to various functional groups that confer specificity towards c-Met. The compound's structure can be represented by its chemical formula, which encapsulates its molecular weight and specific stereochemistry.
Elzovantinib undergoes several chemical reactions during its synthesis, primarily involving:
These reactions are carefully controlled to maximize yield while minimizing by-products.
Elzovantinib exerts its anticancer effects through selective inhibition of the c-Met receptor tyrosine kinase. The mechanism can be outlined as follows:
Data from preclinical studies indicate significant antitumor activity in models expressing high levels of c-Met.
Elzovantinib exhibits several notable physical and chemical properties that influence its pharmacokinetics and pharmacodynamics:
These properties are critical for drug formulation and delivery strategies aimed at optimizing therapeutic efficacy.
Elzovantinib is primarily investigated for its applications in cancer therapy:
Elzovantinib (TPX-0022) is an orally bioavailable, macrocyclic small-molecule inhibitor (chemical formula: C₂₀H₂₀FN₇O₂; molecular weight: 409.425 Da) designed to simultaneously target the tyrosine kinases MET, SRC, and colony-stimulating factor 1 receptor (CSF1R) [5] [6]. Its macrocyclic scaffold enforces a unique three-dimensional conformation, enabling high-affinity interactions with the ATP-binding pockets of these kinases. The compound features a fluorinated aromatic core linked to a cyanopyridine group, facilitating critical hydrogen bonding with hinge residues in MET (e.g., Met1160) and hydrophobic packing against the gatekeeper residues (e.g., MET Tyr1230) [2] [8].
Structural analyses reveal that Elzovantinib’s selectivity for MET over other kinases arises from its ability to engage phosphorylated activation loops. Upon MET autophosphorylation at Tyr1234/Tyr1235, the activation loop undergoes disorder-to-order transitions, repositioning the αC-helix and G-loop to create a viable binding pocket. Elzovantinib exploits this restructured pocket through induced-fit binding, resulting in 20-fold higher affinity for phosphorylated versus unphosphorylated MET [8]. Similarly, its macrocyclic structure stabilizes an inactive CSF1R conformation by displacing the regulatory spine residues [5].
Table 1: Structural Features Governing Elzovantinib’s Kinase Selectivity
Target Kinase | Key Binding Interactions | Conformational Effect |
---|---|---|
MET | Hydrogen bonding with Met1160; hydrophobic packing with Tyr1230 | Stabilizes phosphorylated activation loop; orders G-loop [8] |
SRC | Binds to the SH1 domain; interacts with Asp404 in the catalytic loop | Promotes αC-helix "out" position; stabilizes regulatory spine breakage [3] [6] |
CSF1R | Occupies the back pocket beneath the αC-helix | Disrupts regulatory spine assembly; locks kinase in autoinhibited state [5] |
Elzovantinib exhibits type III allosteric inhibition for SRC kinase, binding distal to the ATP site to modulate conformational equilibria. Molecular dynamics simulations (totaling 74 μs) demonstrate that Elzovantinib stabilizes the "αC-helix out" orientation in SRC, breaking the regulatory spine and perturbing ATP coordination [3]. This shifts SRC toward catalytically inactive states by enhancing transitions from closed-to-open activation loops. Crucially, the inhibitor increases the free-energy barrier for SRC activation by 4.2 kcal/mol, quantified via enhanced sampling simulations [3].
For MET, phosphorylation-driven allostery enables Elzovantinib binding. Autophosphorylation at Tyr1234/Tyr1235 ejects the activation loop from the catalytic cleft, repositioning the αC-helix and expanding the hydrophobic pocket adjacent to the G-loop. Elzovantinib locks this restructured conformation, preventing helix reorientation essential for catalysis [8]. This dual mechanism—exploiting post-translational modifications (phosphorylation) and enforcing inactive topologies—underpins its efficacy against oncogenic variants resistant to orthosteric inhibitors.
Elzovantinib demonstrates nanomolar potency against MET-dependent cancers, with IC₅₀ values modulated by specific oncogenic mutations. In MET-amplified gastric cancer cell lines, it achieves IC₅₀ values of 4.2–8.7 nM, significantly lower than non-amplified models (IC₅₀ > 500 nM) [6]. Strikingly, its efficacy varies across RAS-mutant backgrounds due to differential pathway dependencies.
Table 2: Cellular IC₅₀ of Elzovantinib in MET-Driven Cancer Models
Cancer Type | Genetic Context | IC₅₀ (nM) | Downstream Pathway Suppression |
---|---|---|---|
Gastric adenocarcinoma | MET amplification | 4.2–8.7 | ERK1/2 (95%); AKT (88%) [6] |
Non-small cell lung cancer | MET exon 14 skipping | 12.5–18.3 | ERK1/2 (91%); AKT (82%) [6] |
Colorectal carcinoma | KRAS G12D + MET overexpression | 35.6–42.1 | ERK1/2 (78%); AKT (65%) [1] |
The compound’s macrocyclic design enhances cellular residence time (>6 hours post-washout in NCI-H69 lung cancer cells), translating to sustained pathway suppression. Kinase profiling against 400 human kinases confirms selectivity, with <5% off-target inhibition at 100 nM concentrations [6].
Elzovantinib concurrently suppresses the RAS-extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)-AKT cascades via multi-kinase inhibition. In MET-amplified tumors, MET inhibition directly attenuates GRB2–SOS complex formation, reducing RAS-guanosine triphosphate loading and ERK phosphorylation [1] [8]. SRC co-inhibition further disrupts RAS-ERK signaling by blocking SRC-mediated phosphorylation of SHC and focal adhesion kinase, key amplifiers of oncogenic RAS [3] [6].
Concurrently, Elzovantinib diminishes PI3K-AKT activation through dual mechanisms:
Notably, RAS mutation identity influences pathway rebound kinetics. In KRAS G12D-mutant colorectal cancer, persistent ERK activation occurs within 24 hours post-treatment due to RAS-GTP accumulation. Conversely, KRAS Q61 mutants exhibit sustained AKT suppression due to reduced intrinsic phosphatase and tensin homolog activity [1]. Combining Elzovantinib with mitogen-activated protein kinase kinase inhibitors abrogates this resistance, demonstrating 97% suppression of tumor growth in KRAS G12D xenografts [1] [6]. CSF1R blockade additionally remodels the tumor microenvironment by depleting immunosuppressive macrophages, indirectly potentiating RAS-ERK pathway inhibition [5] [6].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1